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Compound of Interest

Compound Name: N-(2-chlorophenyl)octanamide

CAS No.: 348594-59-2

Cat. No.: B4921045 Get Quote

Module 1: Molecular Diagnostic & Profiling
You are currently working with N-(2-chlorophenyl)octanamide, a lipophilic N-phenyl fatty acid

amide. While this scaffold is a potent modulator of Transient Receptor Potential (TRP) channels

(specifically TRPM8/TRPV1 subtypes) and a potential ligand for GPR receptors, it notoriously

suffers from "promiscuity."

Before troubleshooting, we must define the structural liabilities causing your selectivity issues:
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Structural Feature Function
Liability (The "Selectivity
Leak")

Octanoyl Tail (C8)

Membrane anchoring &

hydrophobic pocket

occupancy.

Non-Specific Binding: High

lipophilicity (cLogP ~4.5) drives

accumulation in lipid bilayers

and non-specific binding to

serum albumin (HSA).

Amide Linker
Hydrogen bond donor/acceptor

(H-bond).

Metabolic Instability: A primary

substrate for FAAH (Fatty Acid

Amide Hydrolase) and liver

amidases, leading to rapid

clearance and "false"

negatives in vivo.

2-Chlorophenyl Head
Steric lock & electronic

modulation.

Target Overlap: The 2-Cl motif

is a "privileged structure" that

fits multiple TRP channels

(TRPM8, TRPV1, TRPA1),

preventing subtype

differentiation.

Module 2: Troubleshooting Guide & FAQs
Category A: Receptor Subtype Selectivity (TRP/GPR)
Q: My compound activates both TRPM8 (Target) and TRPV1 (Off-Target) with similar potency.

How do I differentiate them?

A: The "Grease" is masking the signal. The C8 chain is flexible and fits into the generic

hydrophobic voltage-sensor domain of many TRP channels.

The Fix (Rigidification): You must restrict the conformational freedom of the tail.

Strategy: Introduce unsaturation (alkenes/alkynes) or a cycloalkyl ring into the octanoyl

chain.
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Rationale: TRPM8 prefers "cooler," more compact shapes (menthol-like), while TRPV1

can accommodate longer, flexible lipids (capsaicin-like). Replacing the n-octanyl chain

with a cyclohexanecarbonyl or adamantyl group often drastically improves TRPM8

selectivity over TRPV1.

Q: I see significant cytotoxicity in my functional assays (calcium flux). Is this on-target?

A: Likely not. This is often membrane perturbation.

The Fix (Polar Handle): Your cLogP is likely >4.5, acting like a detergent.

Strategy: Introduce a polar heteroatom (Oxygen or Nitrogen) into the C8 chain (e.g.,

convert to an ether-linked tail or add a terminal hydroxyl).

Target: Aim for a Lipophilic Efficiency (LipE) > 5. This lowers non-specific membrane

intercalation without destroying the hydrophobic interaction required for the receptor.

Category B: Metabolic Stability & Bioavailability
Q: The compound disappears in microsome assays (t1/2 < 10 min) but is stable in buffer. Why?

A: You are seeing enzymatic hydrolysis by amidases or FAAH. The amide bond is sterically

accessible.

The Fix (Steric Shielding):

Strategy 1 (Alpha-Methylation): Add a methyl group to the carbon alpha to the carbonyl

(convert octanamide to 2-methyloctanamide). This creates a "steric umbrella" that blocks

the catalytic serine of the hydrolase.

Strategy 2 (Bioisostere): Swap the amide for a 1,2,3-triazole or an oxadiazole. These

mimics maintain the geometry but are invisible to amidases.

Module 3: Experimental Protocols
Protocol 1: Matched Molecular Pair (MMP) Synthesis
Objective: Rapidly generate analogs to test the "Steric Shielding" hypothesis.
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Reagents:

2-Chloroaniline (1.0 eq)

Acyl Chloride variants (Octanoyl chloride vs. 2-Methyloctanoyl chloride) (1.1 eq)

Triethylamine (TEA) (1.5 eq)

Dichloromethane (DCM) (Anhydrous)

Workflow:

Preparation: Dissolve 2-chloroaniline (1.0 mmol) in anhydrous DCM (5 mL) under nitrogen

atmosphere.

Base Addition: Add TEA (1.5 mmol) and cool to 0°C.

Coupling: Dropwise add the specific Acyl Chloride (1.1 mmol).

Reaction: Warm to Room Temp (RT) and stir for 2 hours. Monitor via TLC (Hexane:EtOAc

8:2).

Workup: Wash with 1N HCl (removes unreacted aniline), then Sat. NaHCO3. Dry over

MgSO4.

Purification: Flash chromatography.

Success Metric: Yield >80%, Purity >95% (LCMS).

Protocol 2: Competitive Selectivity Screening (FLIPR)
Objective: Distinguish specific vs. non-specific activity.

Cell Lines: HEK293 expressing TRPM8 (Target) vs. HEK293 Null (Control).

Dye Loading: Load cells with Fluo-4 AM (calcium indicator) for 30 min at 37°C.

Pre-incubation: Add Compound X (10 nM – 10 µM) for 10 min.
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Challenge:

Agonist Mode: Measure fluorescence immediately.

Antagonist Mode: Add EC80 of reference agonist (e.g., Menthol) and measure inhibition.

Data Analysis: Calculate the Selectivity Index (SI):

.

Target: SI > 50.[1][2][3][4]

Module 4: Visualization & Logic Flows
Diagram 1: SAR Decision Tree for Selectivity
Optimization
Caption: Logical workflow for modifying the N-(2-chlorophenyl)octanamide scaffold based on

assay feedback.
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Diagram 2: Selectivity Screening Workflow
Caption: Step-by-step experimental flow to filter out false positives and non-specific binders.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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